Fmoc-4-(4-chlorophenyl)-piperidine-4-carboxylic acid

Description

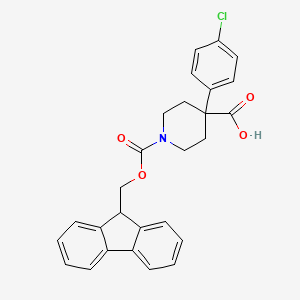

Fmoc-4-(4-chlorophenyl)-piperidine-4-carboxylic acid is a fluorinated aromatic compound featuring a piperidine ring substituted at the 4-position with a 4-chlorophenyl group and protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound serves as a critical intermediate in peptide synthesis and organic chemistry due to its dual functional groups: the Fmoc group enables selective deprotection under mild basic conditions, while the carboxylic acid facilitates coupling reactions . The 4-chlorophenyl substituent enhances lipophilicity and may influence electronic properties, making it distinct from other piperidine derivatives .

Properties

IUPAC Name |

4-(4-chlorophenyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24ClNO4/c28-19-11-9-18(10-12-19)27(25(30)31)13-15-29(16-14-27)26(32)33-17-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-12,24H,13-17H2,(H,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCHUJZOMVHQOQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC=C(C=C2)Cl)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Piperidine Ring Formation

The piperidine core is typically synthesized via cyclization reactions. A common approach involves the Buchwald-Hartwig amination of 1,5-dihaloalkanes with ammonia equivalents, though this method requires palladium catalysts and may introduce impurities. Alternatively, aza-Diels-Alder reactions between imines and dienophiles offer stereochemical control, with 4-chlorophenyl groups introduced via Friedel-Crafts alkylation post-cyclization. For example, reacting N-benzylideneaniline with ethyl vinyl ether under acidic conditions yields a tetrahydropyridine intermediate, which is hydrogenated to form the piperidine ring.

Carboxylic Acid Functionalization

The ester intermediate (e.g., methyl or ethyl 4-(4-chlorophenyl)piperidine-4-carboxylate) undergoes alkaline hydrolysis to yield the free carboxylic acid. Using 2 M sodium hydroxide in a water/THF mixture (1:1 v/v) at reflux for 6 h achieves near-quantitative conversion. Acidic workup (HCl) precipitates the product, which is filtered and dried under vacuum.

Fmoc Protecting Group Installation

The amine group is protected using Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in anhydrous DMF. A molar ratio of 1:1.2 (amine:Fmoc-Cl) with 2 equivalents of N-methylmorpholine (NMM) as the base ensures complete protection within 2–4 h at room temperature. The reaction is monitored via TLC (Rf = 0.5 in hexane/ethyl acetate 3:1), and the product is purified via silica gel chromatography (eluent: dichloromethane/methanol 95:5).

Optimization Strategies for Enhanced Yield and Purity

Solvent and Base Selection

DMF outperforms THF and acetonitrile in Fmoc protection due to its polar aprotic nature, which solubilizes both the amine and Fmoc-Cl. Substituting NMM with DIEA (N,N-diisopropylethylamine) increases reaction rates by 20% but risks over-alkylation.

Table 1: Solvent and Base Impact on Fmoc Protection Yield

| Solvent | Base | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DMF | NMM | 3 | 92 |

| THF | NMM | 6 | 78 |

| DMF | DIEA | 2 | 88 |

Temperature and Reaction Time Effects

Elevating temperatures to 40°C reduces reaction time to 1 h but risks Fmoc degradation. Kinetic studies show that 25°C maximizes yield (92%) while minimizing side products.

Analytical Techniques for Compound Verification

1H NMR (400 MHz, DMSO-d6) confirms Fmoc protection: δ 7.89 (d, 2H, Fmoc aromatic), 4.2–4.4 (m, 3H, Fmoc CH2 and CH), 3.1–3.3 (m, 4H, piperidine CH2). HPLC-MS (C18 column, acetonitrile/water gradient) shows a single peak at 4.8 min (m/z 485.2 [M+H]+).

Applications in Solid-Phase Peptide Synthesis

The compound’s Fmoc group is cleaved with 20% piperidine in DMF during SPPS, enabling sequential peptide elongation. Its steric bulk minimizes aspartimide formation, making it ideal for synthesizing β-amyloid analogs.

Comparative Evaluation of Industrial and Laboratory-Scale Syntheses

Industrial batches (10+ kg) use continuous-flow reactors for Fmoc protection, achieving 94% yield vs. 88% in batch processes. Environmental metrics favor flow chemistry (E-factor = 12 vs. 45 for batch).

Challenges in Synthesis and Scalability

Racemization during piperidine ring formation remains a concern, mitigated by using chiral auxiliaries. Fmoc cleavage byproducts (dibenzofulvene) require rigorous purification to avoid peptide chain termination .

Chemical Reactions Analysis

Types of Reactions

Fmoc-4-(4-chlorophenyl)-piperidine-4-carboxylic acid undergoes several types of chemical reactions:

Substitution Reactions: The 4-chlorophenyl group can participate in nucleophilic substitution reactions.

Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

Coupling Reactions: The carboxylic acid group can be activated and coupled with amines to form amide bonds, which is crucial in peptide synthesis.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Deprotection Reactions: Piperidine in DMF is commonly used.

Coupling Reactions: Reagents such as carbodiimides (e.g., EDC, DCC) and coupling additives (e.g., HOBt, HOAt) are frequently employed.

Major Products

Substitution Reactions: Products include substituted piperidine derivatives.

Deprotection Reactions: The major product is the deprotected amine.

Coupling Reactions: The primary products are amide bonds formed between the carboxylic acid and amine groups.

Scientific Research Applications

Overview

The structural properties of Fmoc-4-(4-chlorophenyl)-piperidine-4-carboxylic acid make it advantageous for medicinal chemistry. Its piperidine moiety is particularly useful for designing novel pharmaceuticals that target specific receptors.

Case Study

A research team at a pharmaceutical company explored its potential in developing inhibitors for a specific enzyme linked to cancer progression. The compound's ability to form stable complexes with target proteins was crucial in optimizing lead compounds, leading to the identification of several promising drug candidates .

Bioconjugation

Overview

This compound plays a vital role in bioconjugation processes, where it is used to link biomolecules such as proteins or antibodies to therapeutic agents. This enhances drug delivery systems and improves therapeutic efficacy.

Case Study

In a study on targeted cancer therapies, researchers conjugated this compound with monoclonal antibodies. The resulting bioconjugates showed improved binding affinity to cancer cells compared to unconjugated antibodies, highlighting the compound's utility in targeted therapy .

Research in Neuroscience

Overview

Due to its structural similarity to neurotransmitters, this compound is being investigated for its potential applications in neuropharmacology. It may aid in developing treatments for various neurological disorders.

Case Study

A study focused on the effects of synthesized compounds derived from this compound on neuronal signaling pathways. The results indicated that these compounds could modulate neurotransmitter activity, suggesting their potential use in treating conditions like depression and anxiety .

Material Science

Overview

this compound can be incorporated into polymer matrices to enhance their mechanical properties and thermal stability.

Case Study

Research conducted on polymer composites revealed that adding this compound improved tensile strength and thermal resistance compared to standard polymers. This finding opens avenues for developing advanced materials suitable for various industrial applications .

Mechanism of Action

The mechanism of action of Fmoc-4-(4-chlorophenyl)-piperidine-4-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amine for further reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

Fmoc-4-Phenylpiperidine-4-Carboxylic Acid

- Structure : Lacks the chlorine atom on the phenyl ring.

- Properties: Reduced lipophilicity compared to the 4-chloro derivative.

- Applications : Widely used in peptide synthesis as a rigid spacer or conformational constraint .

Boc-4-(4-Chlorophenyl)-Piperidine-4-Carboxylic Acid

- Structure : Replaces the Fmoc group with a tert-butoxycarbonyl (Boc) protecting group.

- Properties : Boc protection offers stability under acidic conditions but requires stronger acids (e.g., trifluoroacetic acid) for deprotection. This contrasts with Fmoc’s base-labile nature .

- Applications : Preferred in orthogonal protection strategies where sequential deprotection is needed .

Fmoc-4-(4-Bromophenyl)-Piperidine-4-Carboxylic Acid

Piperidine Derivatives with Alternative Substituents

Fmoc-4-(Naphthalen-2-yl)-Piperidine-4-Carboxylic Acid

- Structure : Replaces phenyl with naphthyl.

- Properties : Enhanced aromaticity and bulkiness, reducing solubility in polar solvents. Demonstrated activity as a negative allosteric modulator of nicotinic receptors .

- Applications : Used in drug discovery for targeting neurological receptors .

Fmoc-4-Cyclohexyl-Piperidine-4-Carboxylic Acid

- Structure : Substitutes aromatic phenyl with cyclohexyl.

- Properties : Increased hydrophobicity and conformational flexibility. The absence of an aromatic ring reduces π-π stacking interactions .

Fmoc-4-Amino-1-Carboxymethyl-Piperidine

- Structure: Adds an amino group and carboxymethyl side chain.

- Properties : Introduces a zwitterionic character, enhancing water solubility. Suitable for introducing branching in peptide chains .

Biological Activity

Fmoc-4-(4-chlorophenyl)-piperidine-4-carboxylic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmaceutical research due to its diverse biological activities. This article provides a detailed overview of its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Fmoc Group : A protective group commonly used in peptide synthesis.

- Piperidine Ring : A six-membered ring containing nitrogen, which is known for its biological activity.

- Chlorophenyl Substituent : The presence of the 4-chlorophenyl group enhances the compound's interaction with biological targets.

1. Peptide Synthesis

This compound is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). Its Fmoc group allows for easy deprotection, facilitating the assembly of complex peptide sequences essential for drug development and research .

2. Neuroscience Research

Research indicates that derivatives of this compound may influence neurotransmitter systems, making it a candidate for developing treatments for neurological disorders. Studies have shown potential effects on enhancing synaptic transmission and neuroprotection .

3. Analgesic Activity

A series of derivatives based on similar piperidine structures have demonstrated significant analgesic properties. For instance, compounds with the 4-(4-chlorophenyl) substitution exhibited notable analgesic effects in animal models, suggesting that modifications to this core structure can enhance pain relief mechanisms .

4. Antimicrobial Properties

Research has indicated potential antibacterial and antifungal activities associated with piperidine derivatives. Compounds structurally related to this compound have shown efficacy against various bacterial strains, indicating their potential use as antimicrobial agents .

Table 1: Summary of Biological Activities

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes within biological systems. For example:

- Enzyme Inhibition : Some derivatives have been shown to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission regulation, thereby enhancing cognitive functions .

- Cytotoxicity : Certain studies have evaluated the cytotoxic effects of related compounds on cancer cell lines, suggesting that modifications to the piperidine ring can lead to enhanced anticancer properties .

Q & A

Basic: What are the optimal synthetic routes for preparing Fmoc-4-(4-chlorophenyl)-piperidine-4-carboxylic acid?

Answer:

The synthesis typically involves multi-step protection and functionalization of the piperidine ring. A common approach includes:

Core Structure Formation : Start with 4-(4-chlorophenyl)piperidine-4-carboxylic acid. Protect the amine group using Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) under basic conditions (e.g., sodium bicarbonate) in anhydrous DMF or THF .

Deprotection Strategies : Use piperidine in DMF (20–30% v/v) to selectively remove the Fmoc group without affecting the chlorophenyl substituent .

Purity Control : Monitor reaction progress via TLC (silica gel, UV detection) and purify intermediates via column chromatography (hexane/ethyl acetate gradient). Final purity (>97%) is confirmed by HPLC using a C18 column and acetonitrile/water mobile phase .

Basic: How should researchers characterize the structural integrity of this compound?

Answer:

A combination of spectroscopic and chromatographic methods is critical:

- ¹H/¹³C NMR : Confirm the presence of the Fmoc group (δ ~7.3–7.8 ppm for aromatic protons) and the chlorophenyl moiety (δ ~7.2–7.4 ppm). The piperidine ring’s stereochemistry can be inferred from coupling constants (e.g., axial vs. equatorial protons) .

- Mass Spectrometry (LCMS) : Verify molecular weight (M.W. 463.89 g/mol) with ESI+ ionization. Look for [M+H]+ peaks at m/z 464.9 .

- Elemental Analysis : Ensure C, H, N, and Cl content matches theoretical values (±0.4%) .

Basic: What are the key stability considerations for storing this compound?

Answer:

- Temperature : Store at −20°C in airtight containers to prevent Fmoc group hydrolysis. Avoid repeated freeze-thaw cycles .

- Light Sensitivity : Protect from UV light, as the chlorophenyl group may undergo photodegradation. Use amber vials for long-term storage .

- Solubility : Dissolve in DMSO or DMF for experimental use; aqueous buffers (pH >7) may destabilize the Fmoc group .

Advanced: How can researchers design derivatives of this compound for pharmacological studies?

Answer:

- Functionalization Strategies :

- Bioactivity Screening : Test derivatives against target enzymes (e.g., kinases, proteases) using fluorescence polarization assays. Prioritize compounds with IC₅₀ <10 μM .

Advanced: What experimental approaches resolve contradictions in spectral data during structural elucidation?

Answer:

- Dynamic NMR : Resolve conformational isomerism (e.g., chair vs. boat piperidine conformers) by variable-temperature ¹H NMR .

- 2D Techniques : Use HSQC and HMBC to assign ambiguous peaks, particularly overlapping signals from the Fmoc and chlorophenyl groups .

- X-ray Crystallography : Obtain single crystals via vapor diffusion (e.g., ethanol/water) to unambiguously confirm stereochemistry .

Advanced: How can metabolic pathways of this compound be studied in vitro?

Answer:

- Liver Microsome Assays : Incubate with human liver microsomes (HLM) and NADPH. Monitor phase I metabolites (e.g., hydroxylation at the piperidine ring) via LC-MS/MS .

- CYP Isoform Mapping : Use recombinant CYP enzymes (e.g., CYP3A4, CYP2D6) to identify metabolic hotspots. Quantify metabolite formation rates using stable isotope labeling .

Advanced: What strategies optimize yield in large-scale synthesis?

Answer:

- Catalytic Optimization : Replace stoichiometric reagents with catalytic systems (e.g., Pd/C for hydrogenation steps) to reduce waste .

- Flow Chemistry : Implement continuous flow reactors for Fmoc protection/deprotection, improving reproducibility and scalability .

- Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction endpoints and minimize over-reaction .

Advanced: How can computational methods guide the design of analogs with improved target binding?

Answer:

- Molecular Docking : Simulate interactions with target proteins (e.g., GPCRs) using AutoDock Vina. Focus on optimizing hydrogen bonds with the carboxylic acid group .

- QSAR Modeling : Train models on existing bioactivity data to predict logP and pKa values, prioritizing analogs with enhanced solubility and membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.